1'-(4-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Overview
Description
1’-(4-Nitrobenzoyl)spiro[3H-chromene-2,4’-piperidine]-4-one is a complex organic compound characterized by its spirocyclic structure, which includes a chromene and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(4-nitrobenzoyl)spiro[3H-chromene-2,4’-piperidine]-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzoyl chloride with a suitable chromene derivative, followed by cyclization with a piperidine derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to maintain consistency and quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1’-(4-Nitrobenzoyl)spiro[3H-chromene-2,4’-piperidine]-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can participate in reduction reactions, particularly affecting the nitro group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Conversion to nitroso or amino derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
1’-(4-Nitrobenzoyl)spiro[3H-chromene-2,4’-piperidine]-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1’-(4-nitrobenzoyl)spiro[3H-chromene-2,4’-piperidine]-4-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The spirocyclic structure also allows for unique interactions with enzymes and receptors, influencing their activity and pathways.
Comparison with Similar Compounds
Spiroindole derivatives: Known for their bioactivity and structural similarity.
Spirooxindole derivatives: Notable for their pharmacological significance.
Spiropyran derivatives: Studied for their photochromic properties.
Properties
IUPAC Name |
1'-(4-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c23-17-13-20(27-18-4-2-1-3-16(17)18)9-11-21(12-10-20)19(24)14-5-7-15(8-6-14)22(25)26/h1-8H,9-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYHLASVQONCRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501319833 | |
Record name | 1'-(4-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501319833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID51089443 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
896333-70-3 | |
Record name | 1'-(4-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501319833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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